molecular formula C13H24N4 B13348954 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13348954
M. Wt: 236.36 g/mol
InChI Key: IKEWOBBQLNAFNV-UHFFFAOYSA-N
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Description

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a triazolopyridine derivative characterized by a fused bicyclic scaffold with a 2,4,4-trimethylpentan-2-yl substituent. Triazolopyridines are purine isosteres and have demonstrated diverse bioactivities, including central nervous system (CNS) modulation and anti-inflammatory effects . This compound is structurally optimized as a P2X7 receptor antagonist, targeting pathways implicated in neuroinflammation, neurodegenerative diseases (e.g., Alzheimer’s), and chronic pain .

Properties

Molecular Formula

C13H24N4

Molecular Weight

236.36 g/mol

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C13H24N4/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17/h14H,6-9H2,1-5H3

InChI Key

IKEWOBBQLNAFNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Synthesis Approach

Recent advances highlight three-component, one-pot syntheses as efficient methods for constructing complex triazolopyridine frameworks, including derivatives similar to the target compound.

Key features:

  • Reactants: Hydrazines, aromatic aldehydes, and suitable ketones or acetoacetates.
  • Catalysts: Acidic or basic catalysts, often p-toluenesulfonic acid (p-TSA) or ammonium salts.
  • Conditions: Reflux in ethanol or other polar solvents, with reaction times ranging from 12 to 24 hours.

Research Data:

Entry Reactants Catalyst Solvent Temperature Time Yield (%) Reference
1 2,4,4-Trimethylpentan-2-yl hydrazine + aldehyde + acetoacetate p-TSA Ethanol Reflux 24 h 65-78
2 Hydrazine derivatives + aromatic aldehydes + ethyl acetoacetate Ammonium acetate Ethanol Reflux 12-18 h 70-85

Note: The alkylation step to introduce the 2,4,4-trimethylpentan-2-yl group can be achieved via nucleophilic substitution on hydrazine derivatives or through alkyl halides prior to cyclization.

Hydrazine Cyclization Method

Another prominent method involves hydrazine derivatives reacting with substituted aromatic aldehydes to form hydrazones, which then undergo cyclization to form the fused triazolopyridine core.

Procedure:

  • Hydrazine hydrate reacts with aldehyde to form hydrazones.
  • The hydrazone intermediate is then cyclized under acidic conditions, often with acetic acid or polyphosphoric acid, to produce the fused heterocycle.

Research Data:

Step Reagents Conditions Outcome Reference
Hydrazone formation Hydrazine hydrate + aldehyde Room temp, 2 h Hydrazone
Cyclization Hydrazone + acetic acid Reflux, 6 h Fused heterocycle

Direct Cyclization from Hydrazine and Alkyl Halides

This route involves alkylation of hydrazine with suitable alkyl halides (e.g., 2,4,4-trimethylpentan-2-yl halides), followed by cyclization with aldehydes.

Steps:

  • Alkylation of hydrazine with the alkyl halide.
  • Condensation with aromatic aldehyde.
  • Cyclization under acidic or basic conditions.

Research Data:

Step Reagents Conditions Yield Reference
Alkylation Alkyl halide + hydrazine Reflux, 4 h 75%
Cyclization Hydrazine derivative + aldehyde Reflux in ethanol 68-80%

Specific Synthesis Pathway for the Target Compound

Based on the literature, a feasible synthetic route for 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine involves:

  • Step 1: Alkylation of hydrazine with a suitable alkyl halide (e.g., 2,4,4-trimethylpentan-2-yl chloride) to form a hydrazine derivative bearing the bulky alkyl group.
  • Step 2: Condensation of this hydrazine derivative with an aromatic aldehyde (e.g., benzaldehyde or substituted variants) to form a hydrazone intermediate.
  • Step 3: Cyclization of the hydrazone under acidic conditions (e.g., acetic acid or polyphosphoric acid) to generate the fused triazolopyridine ring system.
  • Step 4: Purification via recrystallization or chromatography to isolate the target compound.

Reaction Scheme:

Alkyl halide + Hydrazine → Alkylhydrazine intermediate
Alkylhydrazine + Aromatic aldehyde → Hydrazone intermediate
Hydrazone + Acid → Cyclized triazolopyridine derivative

Optimization and Reaction Conditions

Parameter Recommended Conditions Rationale Reference
Solvent Ethanol or acetic acid Polar, protic solvents facilitate cyclization ,
Temperature Reflux (80-100°C) Ensures reaction completion ,,
Reaction Time 12-24 hours Complete cyclization ,,
Catalyst Acidic (e.g., acetic acid) Protonates intermediates to promote ring closure ,

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole and pyridine rings allow for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with biological pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Derivatives and Their Properties

Compound Name Core Structure Modification Biological Target Key Findings Reference(s)
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives 6-Methyl substitution P2X7 receptor ED₅₀ = 0.06–0.07 mg/kg in rats; high receptor occupancy and CNS penetration . [6,11,15]
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives 4-Methyl, non-saturated core P2X7 receptor Optimized pharmacokinetics (PK): t₁/₂ = 3.1 h, bioavailability = 44% in rats . [1]
5-Benzyl-1-(dihydroartemisinin)-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine Dihydroartemisinin conjugate Anti-HIV activity Demonstrated moderate anti-HIV activity (EC₅₀ = 0.8–1.2 μM) . [14]
1-(4-Methoxybenzyl)-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine (132ab) 4-Methoxybenzyl substitution Undisclosed Synthesized via triazolization (78% yield); improved solubility . [17]

Structure-Activity Relationships (SAR)

  • Substituent Position: 6-Methyl derivatives (e.g., compound 29/35) exhibit nanomolar P2X7 antagonism due to optimal steric bulk and hydrophobic interactions . 4-Methyl analogs prioritize metabolic stability but show reduced CNS penetration compared to saturated 4,5,6,7-tetrahydro cores .
  • Fluorinated Aryl Groups : Fluorine substitutions (e.g., 2-fluoro-3-(trifluoromethyl)phenyl in compound 29) enhance binding affinity and selectivity for P2X7 receptors .
  • Branched Alkyl Chains : The 2,4,4-trimethylpentan-2-yl group in the target compound likely improves BBB penetration and PK profiles over linear alkyl chains .

Therapeutic Potential and Preclinical Data

  • Neuroinflammation : 6-Methyl derivatives (e.g., compound 35) reduced IL-1β release in microglia, a key mediator in Alzheimer’s disease .
  • Pain Management : P2X7 antagonists with triazolopyridine cores show efficacy in rodent neuropathic pain models (ED₅₀ < 1 mg/kg) .
  • Anti-HIV Activity : Dihydroartemisinin conjugates (e.g., 8j) highlight the scaffold’s versatility for multifunctional drug design .

Biological Activity

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a triazole ring fused with a pyridine structure. Its molecular formula is C_{13}H_{20}N_4. The unique arrangement of atoms contributes to its biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

Studies have shown that derivatives of triazole compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. In one study, a triazole derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Compounds similar to this compound have been reported to exhibit antibacterial effects against a range of pathogenic bacteria . For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol.

Anti-inflammatory and Antioxidant Effects

Some studies suggest that triazole compounds possess anti-inflammatory and antioxidant activities. This is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role . The anti-inflammatory properties may be linked to the modulation of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects can include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and other targets involved in cancer progression .
  • Induction of Apoptosis : The activation of caspases and modulation of apoptotic pathways (e.g., up-regulation of Bax and down-regulation of Bcl2) have been observed in cell lines treated with triazole derivatives .

Case Studies

Several case studies illustrate the efficacy of triazole compounds in clinical settings:

  • Breast Cancer Treatment : A study involving a series of triazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential for therapeutic applications in oncology .
  • Infection Control : In vitro studies have shown promising results for triazole derivatives in combating bacterial infections that are resistant to conventional antibiotics .

Q & A

Q. What are the key considerations for synthesizing 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine with high purity?

Methodological Answer:

  • Optimize reaction parameters (temperature, solvent, catalyst) using statistical Design of Experiments (DOE) to minimize side products .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final purity can be confirmed using HPLC and NMR spectroscopy .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Perform accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C).
  • Analyze degradation products using LC-MS and compare with control samples. Structural integrity can be assessed via FT-IR and X-ray crystallography .

Q. What spectroscopic techniques are most effective for confirming the identity of this triazolopyridine derivative?

Methodological Answer:

  • Use 1H^1H- and 13C^{13}C-NMR to verify the proton and carbon environments, focusing on the triazole and tetrahydropyridine moieties.
  • Supplement with high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray diffraction for crystal structure elucidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.
  • Use reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) to identify energetically favorable intermediates and validate predictions with experimental kinetics data .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Conduct metabolite profiling (via LC-MS/MS) to identify active/inactive derivatives formed in vivo.
  • Compare pharmacokinetic parameters (e.g., bioavailability, half-life) and use molecular docking to assess target binding efficiency under physiological conditions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (KiK_i).
  • Use fluorescence quenching or surface plasmon resonance (SPR) to study binding dynamics. Pair with molecular dynamics simulations to map interactions at the enzyme’s active site .

Q. What methodologies enable the identification of structural analogs with enhanced bioactivity?

Methodological Answer:

  • Apply scaffold-hopping techniques to modify the triazole or tetrahydropyridine core.
  • Screen analogs via high-throughput assays and use QSAR (Quantitative Structure-Activity Relationship) models to prioritize candidates with predicted activity .

Data Analysis and Optimization

Q. How should researchers address discrepancies in synthetic yield data across different laboratories?

Methodological Answer:

  • Conduct interlaboratory studies with standardized protocols (e.g., identical reagents, equipment calibration).
  • Use multivariate analysis (e.g., PCA) to isolate variables (e.g., humidity, stirring rate) causing variability .

Q. What advanced separation techniques improve the isolation of this compound from complex reaction mixtures?

Methodological Answer:

  • Utilize centrifugal partition chromatography (CPC) or preparative SFC (Supercritical Fluid Chromatography) for high-purity isolation.
  • Optimize mobile phase composition using Hansen solubility parameters .

Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties?

Methodological Answer:

  • Train models on datasets of triazolopyridine derivatives (e.g., logP, solubility) using descriptors like molecular weight, topological polar surface area, and hydrogen-bonding capacity.
  • Validate predictions with experimental measurements and refine models via active learning .

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